

A Spectroscopic Comparison of Ethyl 2,3-dibromopropionate and its Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,3-dibromopropionate*

Cat. No.: B046817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **Ethyl 2,3-dibromopropionate** and its analogues, **Methyl 2,3-dibromopropionate** and Ethyl 2,3-dichloropropionate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are often utilized as intermediates in pharmaceutical synthesis. The comparative data is supported by experimental values obtained from established spectroscopic techniques.

Data Presentation

The following tables summarize the key spectroscopic data for **Ethyl 2,3-dibromopropionate** and its analogues.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H _a (ppm)	H _b (ppm)	H _c (ppm)	H _d (ppm)	H _e (ppm)
Ethyl 2,3-dibromopropionate	4.53 (dd)	3.95 (dd)	3.75 (dd)	4.30 (q)	1.32 (t)
Methyl 2,3-dibromopropionate	4.45 (dd)	3.92 (dd)	3.70 (dd)	3.84 (s)	-
Ethyl 2,3-dichloropropionate	4.51 (t)	3.95 (d)	-	4.29 (q)	1.32 (t)

Structure for assignment:

(For **Ethyl 2,3-dibromopropionate**)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C1 (C=O)	C2 (CHBr/Cl)	C3 (CH ₂ Br/Cl)	C4 (OCH ₂ /OCH ₃)	C5 (CH ₃)
Ethyl 2,3-dibromopropionate	168.5	45.1	33.8	63.2	13.9
Methyl 2,3-dibromopropionate	169.1	45.2	34.2	53.8	-
Ethyl 2,3-dichloropropionate	168.1	58.9	48.2	63.0	13.9

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-Br Stretch	C-Cl Stretch
Ethyl 2,3-dibromopropionate	~1740	~1180	~650	-
Methyl 2,3-dibromopropionate	~1745	~1200	~650	-
Ethyl 2,3-dichloropropionate	~1745	~1170	-	~750

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	[M-OR] ⁺	[M-Br/Cl] ⁺	Halogen Isotope Pattern
Ethyl 2,3-dibromopropionate	258/260/262	213/215/217	179/181	1:2:1 (Br ₂)
Methyl 2,3-dibromopropionate	244/246/248	213/215/217	165/167	1:2:1 (Br ₂)
Ethyl 2,3-dichloropropionate	170/172/174	125/127	135/137	9:6:1 (Cl ₂)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

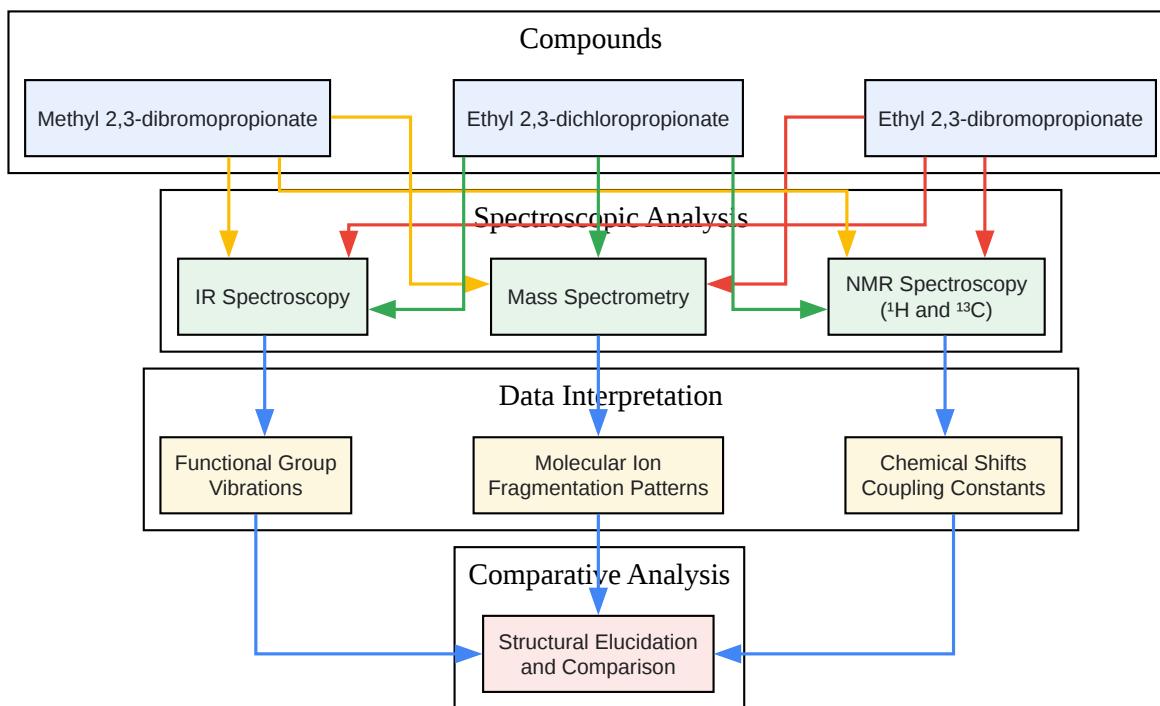
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the acquisition.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

- Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or a gas chromatograph.
- Ionization: The sample was ionized using a 70 eV electron beam.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 50-300 amu.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

- To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 2,3-dibromopropionate and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046817#spectroscopic-comparison-of-ethyl-2-3-dibromopropionate-and-its-analogues\]](https://www.benchchem.com/product/b046817#spectroscopic-comparison-of-ethyl-2-3-dibromopropionate-and-its-analogues)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com